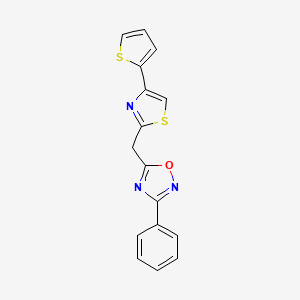

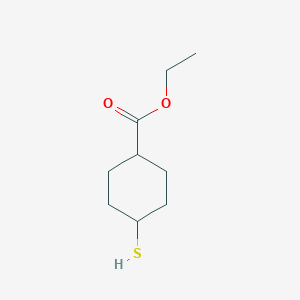

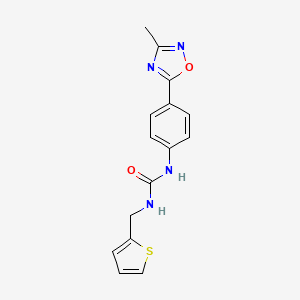

![molecular formula C10H5ClF6O2 B2517342 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone CAS No. 2089277-41-6](/img/structure/B2517342.png)

2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone" is a chlorinated ethanone with a trifluoromethyl and trifluoromethoxy substituted phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated ethanones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated ethanones typically involves chlorination reactions. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was performed via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . These methods suggest that the synthesis of the compound may also involve chlorination and nucleophilic substitution steps.

Molecular Structure Analysis

The molecular structure of chlorinated ethanones can be complex, with the possibility of different conformers. For instance, 2-chloro-1-phenylethanone exists as a mixture of syn and gauche conformers with respect to the C-Cl bond orientation to the carbonyl group . The molecular structure is often determined using techniques such as gas-phase electron diffraction and ab initio calculations . These findings imply that the compound of interest may also exhibit conformational isomerism and similar structural complexity.

Chemical Reactions Analysis

Chlorinated ethanones can undergo various chemical reactions, including nucleophilic attacks at the carbonyl carbon or the chlorinated carbon. The presence of electron-withdrawing groups such as trifluoromethyl may affect the reactivity of the compound, making it more susceptible to nucleophilic attack . Additionally, the presence of a carbonyl group can lead to reactions typical of ketones, such as condensation and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and π-π stacking interactions can affect the melting point and solubility . The compound's vibrational spectra can be studied using FTIR and NMR, and its electronic properties can be analyzed through HOMO-LUMO studies . The presence of chloro and trifluoromethyl groups is likely to increase the compound's density and boiling point due to the increased molecular weight and van der Waals forces.

科学的研究の応用

Synthesis of Advanced Polymers

In polymer science, the compound has been utilized in the synthesis of novel polyimides with exceptional thermal stability and mechanical properties. For instance, a study by Yin et al. (2005) describes the synthesis of fluorine-containing polyimides from a novel fluorinated aromatic diamine monomer derived from the compound. These polyimides exhibit good solubility in polar organic solvents and outstanding thermal properties, making them suitable for high-performance applications (D. Yin et al., 2005).

Antimicrobial and Antifungal Agents

The compound's derivatives have shown potential in antimicrobial and antifungal applications. Dave et al. (2013) synthesized derivatives of the compound and evaluated their antimicrobial activity against various bacterial species. The study found significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating the compound's relevance in developing new antimicrobial agents (Hitesh Dave et al., 2013).

Material Science and Engineering

In material science, the compound contributes to the development of advanced materials with high thermal resistance and specific chemical properties. Segawa et al. (2010) reported the synthesis of hyperbranched polymers from 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating controlled degrees of branching. These polymers show potential for various applications due to their unique structural properties (Yukari Segawa et al., 2010).

特性

IUPAC Name |

2-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPBSTXMFPEUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)